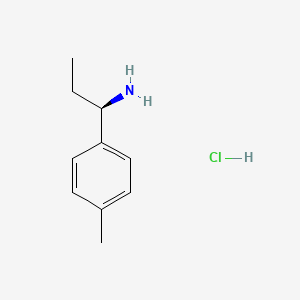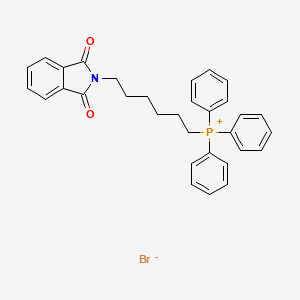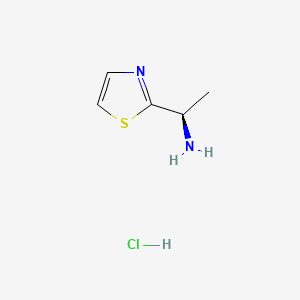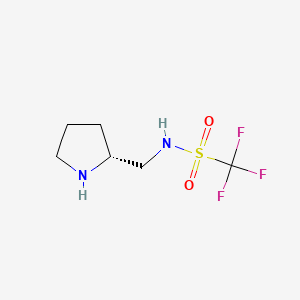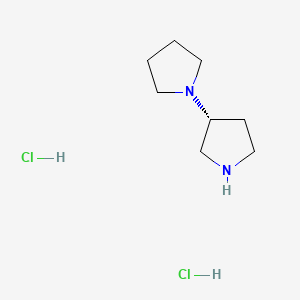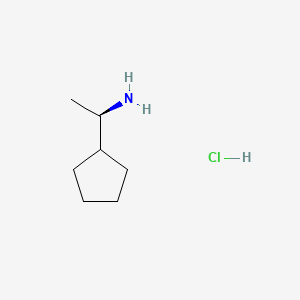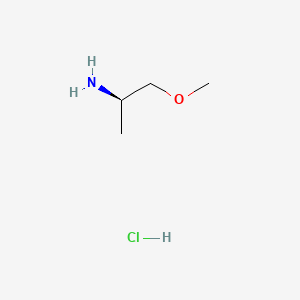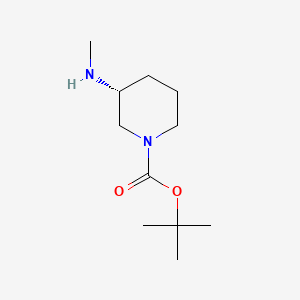
Thioguanosine 5'-Phosphate Triethyammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thioguanosine 5’-Phosphate Triethyammonium Salt is a biochemical compound with the molecular formula C16H29N6O7PS and a molecular weight of 480.48 . It is also known by the alternate name Triethylamine ((2R,3S,4R,5R)-5- (2-Amino-6-thioxo-1H-purin-9 (6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Phosphate .
Molecular Structure Analysis
The molecular structure of Thioguanosine 5’-Phosphate Triethyammonium Salt is represented by the formula C16H29N6O7PS . This indicates that the molecule is composed of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), phosphorus (P), and sulfur (S) atoms.Physical And Chemical Properties Analysis
Thioguanosine 5’-Phosphate Triethyammonium Salt is a solid at room temperature . Its molecular weight is 480.48 and its molecular formula is C16H29N6O7PS .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Thioguanosine 5'-Phosphate Triethyammonium Salt involves multiple steps, including protection and deprotection of functional groups, nucleophilic substitution, and purification.", "Starting Materials": [ "Guanosine", "Thiophosphoryl chloride", "Triethylamine", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Protection of guanosine - Guanosine is protected by reacting it with acetic anhydride in the presence of sodium bicarbonate to form 2',3'-diacetylguanosine.", "Step 2: Thiophosphorylation - 2',3'-diacetylguanosine is reacted with thiophosphoryl chloride in the presence of triethylamine to form 2',3'-diacetylthioguanosine.", "Step 3: Deprotection of acetyl groups - 2',3'-diacetylthioguanosine is deprotected by reacting it with methanol in the presence of sodium bicarbonate to form thioguanosine.", "Step 4: Phosphorylation - Thioguanosine is phosphorylated by reacting it with thiophosphoryl chloride in the presence of triethylamine to form thioguanosine 5'-phosphate.", "Step 5: Triethyammonium salt formation - Thioguanosine 5'-phosphate is reacted with triethylamine in ethanol to form Thioguanosine 5'-Phosphate Triethyammonium Salt.", "Step 6: Purification - The final product is purified using various techniques such as crystallization, chromatography, and recrystallization." ] } | |
CAS RN |
1616389-40-2 |
Product Name |
Thioguanosine 5'-Phosphate Triethyammonium Salt |
Molecular Formula |
C16H29N6O7PS |
Molecular Weight |
480.477 |
IUPAC Name |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H14N5O7PS.C6H15N/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;1-4-7(5-2)6-3/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);4-6H2,1-3H3 |
InChI Key |
YEAIGMVAGDVXPJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
synonyms |
Triethylamine ((2R,3S,4R,5R)-5-(2-Amino-6-thioxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



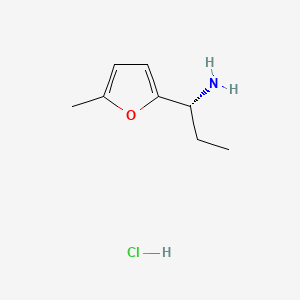


![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)
